molecular formula C13H9N3O2 B11871235 1-(3-Nitrophenyl)-1H-indazole CAS No. 52328-74-2

1-(3-Nitrophenyl)-1H-indazole

Cat. No.: B11871235
CAS No.: 52328-74-2
M. Wt: 239.23 g/mol
InChI Key: PFGIPNGVZVPQFS-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-indazole is a heterocyclic compound that features an indazole ring substituted with a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. This reaction is often carried out in solvents like butanol-1 to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 1-(3-Aminophenyl)-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-indazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Nitrophenyl)-1H-indazole is unique due to its indazole core, which imparts specific electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

CAS No.

52328-74-2

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(3-nitrophenyl)indazole

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H

InChI Key

PFGIPNGVZVPQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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